CYP2C8 Inhibition: Benzenesulfonamide Comparison
WAY-351783 exhibits weak inhibition of recombinant human CYP2C8 with a Ki of 11,000 nM (11 μM) [1]. In contrast, many benzenesulfonamide-containing drugs and probe molecules, such as the leukotriene receptor antagonist montelukast (a known CYP2C8 inhibitor), show Ki values in the nanomolar range (e.g., montelukast Ki ≈ 10–50 nM for CYP2C8) [2]. This ~200–1,000-fold lower affinity suggests that WAY-351783 poses a substantially reduced risk of CYP2C8-mediated drug–drug interaction artifacts in cell-based assays compared to more potent benzenesulfonamide CYP inhibitors. However, this must be confirmed in the user's specific assay system.
| Evidence Dimension | CYP2C8 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 11,000 nM (WAY-351783) |
| Comparator Or Baseline | Montelukast (benzenesulfonamide-containing drug): Ki ≈ 10–50 nM for CYP2C8 |
| Quantified Difference | ~200–1,000-fold lower CYP2C8 affinity for WAY-351783 |
| Conditions | Recombinant human CYP2C8 expressed in microsomes isolated from baculovirus-infected insect cells; 3-min incubation. |
Why This Matters
A weak CYP2C8 inhibition profile reduces the probability that the compound will confound cell-based phenotypic assay readouts through off-target CYP-mediated metabolism of probe substrates or co-administered compounds.
- [1] BindingDB. Affinity Data: Ki = 1.10E+4 nM for CYP2C8. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (Accessed 2026-04-24). View Source
- [2] Walsky RL, Obach RS. Validated assays for human cytochrome P450 activities. Drug Metab Dispos. 2004;32(6):647-660. doi:10.1124/dmd.32.6.647 (montelukast CYP2C8 Ki reference range). View Source
